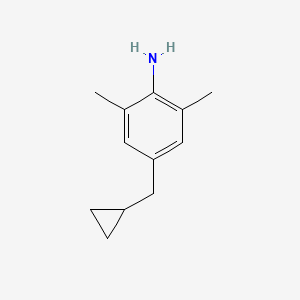
4-(Cyclopropylmethyl)-2,6-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylmethyl)-2,6-dimethylaniline is an organic compound characterized by a benzene ring substituted with a cyclopropylmethyl group and two methyl groups at the 2 and 6 positions, respectively. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Nucleophilic Substitution: The synthesis can begin with the bromination of aniline to form 2,6-dimethylaniline. The brominated compound can then undergo nucleophilic substitution with cyclopropylmethyl magnesium bromide to introduce the cyclopropylmethyl group.
Reductive Amination: Another method involves the reductive amination of cyclopropylmethyl ketone with 2,6-dimethylaniline in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding nitro compound.
Reduction: Reduction reactions can reduce nitro groups to amino groups, leading to the formation of various derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Electrophilic substitution typically requires strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Nitro Derivatives: Oxidation can yield nitro derivatives, which are useful intermediates in further chemical synthesis.
Amino Derivatives: Reduction reactions can produce amino derivatives, which are valuable in pharmaceuticals and dyes.
Scientific Research Applications
4-(Cyclopropylmethyl)-2,6-dimethylaniline has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the creation of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(Cyclopropylmethyl)-2,6-dimethylaniline exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.
Comparison with Similar Compounds
4-(Cyclopropylmethyl)aniline: Similar structure but lacks the 2,6-dimethyl groups.
2,6-Dimethylaniline: Lacks the cyclopropylmethyl group.
4-(Cyclopropylmethyl)-3,5-dimethylaniline: Similar but with different positions of the methyl groups.
Uniqueness: 4-(Cyclopropylmethyl)-2,6-dimethylaniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-2,6-dimethylaniline |
InChI |
InChI=1S/C12H17N/c1-8-5-11(7-10-3-4-10)6-9(2)12(8)13/h5-6,10H,3-4,7,13H2,1-2H3 |
InChI Key |
ILAVDJFOLBRFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


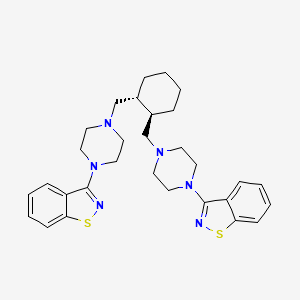

![2-(Bicyclo[3.1.0]hexane-6-yl)-4-ethoxy-oxazole 4-Carboxylic Acid(endo/exo Mixtures)](/img/structure/B15352200.png)
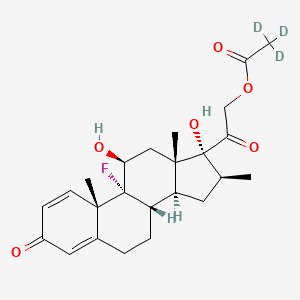

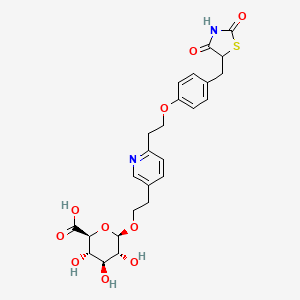
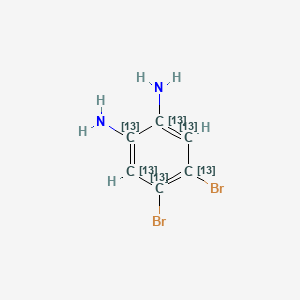
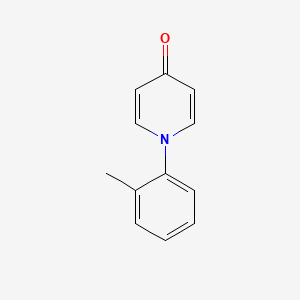
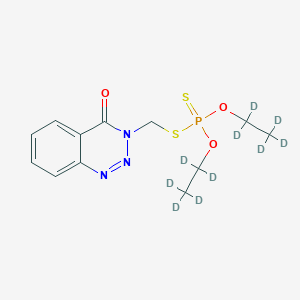

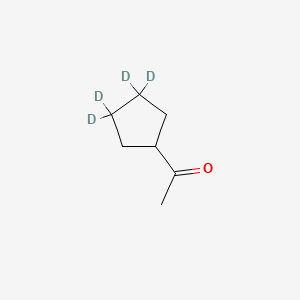
![[1-(2-Chloroethyl)pyrrolidin-2-yl]methanol](/img/structure/B15352256.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B15352257.png)

